molecular formula C24H16ClN7O2 B11266490 N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide

Cat. No.: B11266490
M. Wt: 469.9 g/mol
InChI Key: UVLCAUFCNUZCSO-UHFFFAOYSA-N
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Description

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide involves multiple steps, starting from readily available starting materials

    Formation of Pyrazolo[3,4-d]pyrimidine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of 4-Chlorophenyl Group: This can be achieved through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Formation of Benzofuran-2-Carboxamide Moiety: This step involves the coupling of the pyrazolo[3,4-d]pyrimidine intermediate with benzofuran-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific protein kinases, such as Akt kinases . By inhibiting these kinases, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival, making it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide is unique due to its specific structural features, such as the presence of both pyrazolo[3,4-d]pyrimidine and benzofuran moieties, which contribute to its distinct biological activity and potential therapeutic applications.

Properties

Molecular Formula

C24H16ClN7O2

Molecular Weight

469.9 g/mol

IUPAC Name

N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H16ClN7O2/c1-14-10-21(29-24(33)20-11-15-4-2-3-5-19(15)34-20)32(30-14)23-18-12-28-31(22(18)26-13-27-23)17-8-6-16(25)7-9-17/h2-13H,1H3,(H,29,33)

InChI Key

UVLCAUFCNUZCSO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3O2)C4=NC=NC5=C4C=NN5C6=CC=C(C=C6)Cl

Origin of Product

United States

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